molecular formula C23H46N6O13 B1674049 Neomycin CAS No. 119-04-0

Neomycin

Cat. No. B1674049
CAS RN: 119-04-0
M. Wt: 614.6 g/mol
InChI Key: PGBHMTALBVVCIT-KNSIFCLBSA-N
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Description

Neomycin is an aminoglycoside antibiotic agent used orally and topically to treat a wide variety of infections in the body . It is derived from the metabolic products of Streptomyces fradiae . Neomycin is a complex comprised of three components, neomycin A, B, and C . Neomycin B, also known as framycetin, is the most active component of the complex and neomycin C is the isomer of neomycin B . Neomycin is active against both gram-positive and gram-negative organisms and mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria .


Molecular Structure Analysis

Neomycin is a complex comprised of three components, neomycin A, B, and C . Neomycin B, also known as framycetin, is the most active component of the complex and neomycin C is the isomer of neomycin B . Neomycin A, or neamine, is a moiety that conjoins two molecules of neomycin B and C together .


Physical And Chemical Properties Analysis

Neomycin has a molecular weight of 630.7 g/mol . It has 13 hydrogen bond donors and 19 hydrogen bond acceptors . It has a rotatable bond count of 9 . Its exact mass and monoisotopic mass are 630.34358567 g/mol .

Scientific Research Applications

Treatment of Hepatic Encephalopathy

  • Research Overview : Neomycin is recognized for treating acute hepatic encephalopathy due to its action against aerobic gut flora, thereby reducing ammonia production (Morgan, Read, & Speller, 1982).

Mutational Biosynthesis in Antibiotic Production

  • Research Overview : Neomycin's mutational biosynthesis in Streptomyces fradiae, a neomycin-producing bacterium, has been studied for its applications in treating bacterial infections in both clinical and agricultural settings (Shi et al., 2011).

Antibacterial Action on Plant Pathogens

  • Research Overview : Neomycin exhibits significant antibacterial activity against plant pathogenic bacteria like Erwinia carotovora subsp. carotovora, offering potential applications in agriculture and plant protection (Cui et al., 2009).

Biosynthesis Pathway and Structural Diversification

  • Research Overview : Studies on neomycin biosynthesis pathways and the involvement of distinct enzymes have been conducted to understand how structural diversification can lead to novel bioactive compounds (Yokoyama et al., 2008).

Selective Antibacterial Effects and Binding Studies

  • Research Overview : The selective effect of neomycin on human faecal flora, particularly its action against specific bacterial strains, has been studied, highlighting its potential use in microbiota modulation (Hazenberg et al., 1984).

Optimization of Neomycin Biosynthesis

  • Research Overview : Research on component optimization of neomycin biosynthesis in Streptomyces fradiae showcases methods to improve the production and efficacy of this antibiotic, especially for industrial applications (Zheng et al., 2020).

Effects on Non-specific Immunity and Viral Infections

  • Research Overview : The impact of neomycin sulfate on non-specific immunity and its ability to inhibit viral infections, like Cyprinid herpesvirus 2 in crucian carp, indicates its potential use in veterinary medicine (Sun et al., 2019)

Safety And Hazards

Neomycin may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBHMTALBVVCIT-VCIWKGPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1405-10-3 (sulfate (salt))
Record name Neomycin [INN:BAN]
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DSSTOX Substance ID

DTXSID2023359
Record name Neomycin B
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Molecular Weight

614.6 g/mol
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Physical Description

Liquid
Record name Neomycin
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Solubility

Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L
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Record name Neomycin
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Mechanism of Action

Framycetin binds to specific 30S-subunit proteins and 16S rRNA, four nucleotides of 16S rRNA and a single amino acid of protein S12. This interferes with decoding site in the vicinity of nucleotide 1400 in 16S rRNA of 30S subunit. This region interacts with the wobble base in the anticodon of tRNA. This leads to interference with the initiation complex, misreading of mRNA so incorrect amino acids are inserted into the polypeptide leading to nonfunctional or toxic peptides and the breakup of polysomes into nonfunctional monosomes., Like other aminoglycoside antibiotic drugs, neomycin inhibits bacterial ribosomes by binding to the 30S ribosomal subunit of susceptible bacteria and disrupting the translational machinery of bacterial protein synthesis. Bacterial translation is normally initiated by the mRNA binding to the 30S ribosomal subunit and subsequent binding with 50S subunit for elongation., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, A class of angiogenesis inhibitor has emerged from our mechanistic study of the action of angiogenin, a potent angiogenic factor. Neomycin, an aminoglycoside antibiotic, inhibits nuclear translocation of human angiogenin in human endothelial cells, an essential step for angiogenin-induced angiogenesis. The phospholipase C-inhibiting activity of neomycin appears to be involved, because U-73122, another phospholipase C inhibitor, has a similar effect. In contrast, genistein, oxophenylarsine, and staurosporine, inhibitors of tyrosine kinase, phosphotyrosine phosphatase, and protein kinase C, respectively, do not inhibit nuclear translocation of angiogenin. Neomycin inhibits angiogenin-induced proliferation of human endothelial cells in a dose-dependent manner. At 50 microM, neomycin abolishes angiogenin-induced proliferation but does not affect the basal level of proliferation and cell viability. Other aminoglycoside antibiotics, including gentamicin, streptomycin, kanamycin, amikacin, and paromomycin, have no effect on angiogenin-induced cell proliferation. Most importantly, neomycin completely inhibits angiogenin-induced angiogenesis in the chicken chorioallantoic membrane at a dose as low as 20 ng per egg. These results suggest that neomycin and its analogs are a class of agents that may be developed for anti-angiogenin therapy., ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
Record name Framycetin
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Product Name

Neomycin

CAS RN

119-04-0, 1404-04-2, 11004-65-2
Record name Neomycin B
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Record name FRAMYCETIN
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Melting Point

6 °C (sulfate form)
Record name Neomycin
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Citations

For This Compound
277,000
Citations
D Sasseville - Dermatitis®, 2010 - journals.lww.com
… positive bacillus Streptomyces fradiae, neomycin belongs to the aminoglycoside … neomycin B and neomycin C, along with small amounts of a degradation product, neamine or neomycin …
Number of citations: 35 journals.lww.com
JH Ford, ME Bergy, AA Brooks, ER Garrett… - Journal of the …, 1955 - ACS Publications
… the neomycin C content of our best neomycin B preparation. We have subjectedpurified neomycin … Sebek for the microbiological estimation of the neomycin B content of our neomycin C. …
Number of citations: 45 pubs.acs.org
MG Wallis, U von Ahsen, R Schroeder, M Famulok - Chemistry & biology, 1995 - cell.com
… neomycin. Results: The majority of the RNA molecules selected to specifically bind neomycin … and partial alkaline hydrolysis experiments is shown to be the neomycin-binding site. …
Number of citations: 265 www.cell.com
SA Waksman, E Katz… - The Journal of Laboratory …, 1950 - translationalres.com
… Neomycin is resistant to the action of microorganisms and to heat under pressure. Neomycin is only … Neomycin has a strong bacteriostatic and bactericidal effect upon various bacteria, …
Number of citations: 64 www.translationalres.com
WF Heyes - Analytical Profiles of Drug Substances, 1979 - Elsevier
… The principle components of the mixture are neomycin B (I) and neomycin C (II) together … neomycin formerly known as neomycin A. The chapter shows the content variability of neomycin …
Number of citations: 8 www.sciencedirect.com
BA WAISBREN, WW SPINK - Annals of internal medicine, 1950 - acpjournals.org
… report1 neomycin was … Neomycin has been under clinical investigation at the University of Minnesota Hospitals during the past year, and the following is a report of a trial of neomycin in …
Number of citations: 142 www.acpjournals.org
WJ Clancey - AI Magazine, 1986 - ojs.aaai.org
I review the research leading from the GUIDON rule-based tutoring system, including the reconfiguration of MYCIN into NEOMYCIN and NEOMYCIN's generalization in the heuristic …
Number of citations: 308 ojs.aaai.org
SA Waksman, HA Lechevalier - Science, 1949 - science.org
… The discovery of such an agent,designated as neomycin, is reported here. The organism producing neomycin was isolated from the soil. It is somewhat related to a culture isolated from …
Number of citations: 602 www.science.org
D Fourmy, MI Recht, JD Puglisi - Journal of molecular biology, 1998 - Elsevier
… , neomycin, ribostamycin, and neamine with the A-site RNA. Our NMR data show that rings I and II of neomycin-… Neomycin, paromomycin, ribostamycin and neamine bind in the major …
Number of citations: 333 www.sciencedirect.com
WJ Clancey, R Letsinger - 1982 - i.stanford.edu
… To solve these problems, we have implemented a new system we call NEOMYCIN. … the two systems, for NEOMYCIN essentially backward It is NEOMYCIN’s chains-through its forward, …
Number of citations: 514 i.stanford.edu

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